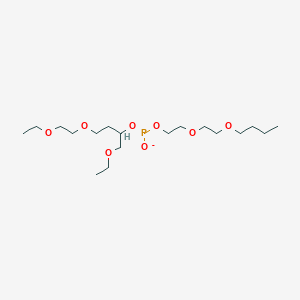
9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate is a complex organic compound with a unique structure that includes multiple ether linkages and a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate typically involves multi-step organic reactions. One common method includes the reaction of ethoxymethyl chloride with a suitable precursor containing multiple hydroxyl groups, followed by the introduction of the phosphonate group through a phosphorylation reaction. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent.
Substitution: Sodium hydride in dimethylformamide (DMF) can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: The major products include oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the compound with fewer oxygen atoms.
Substitution: New compounds with different substituents replacing the ethoxymethyl group.
Aplicaciones Científicas De Investigación
9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, thereby affecting various biochemical pathways. The phosphonate group is particularly important for its ability to mimic phosphate groups in biological systems, leading to the inhibition or activation of enzymes.
Comparación Con Compuestos Similares
Similar Compounds
9-(2-Phosphonylmethoxyethyl)adenine: An antiviral compound with a similar phosphonate group.
5-Ethoxymethylfurfural: A biofuel compound with an ethoxymethyl group.
6-Benzyl-1-(ethoxymethyl)-5-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: A compound with similar structural features.
Uniqueness
9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate is unique due to its multiple ether linkages and the presence of both ethoxymethyl and phosphonate groups. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
82349-74-4 |
|---|---|
Fórmula molecular |
C18H38O8P- |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
2-(2-butoxyethoxy)ethyl [1-ethoxy-4-(2-ethoxyethoxy)butan-2-yl] phosphite |
InChI |
InChI=1S/C18H38O8P/c1-4-7-9-22-13-14-24-15-16-25-27(19)26-18(17-21-6-3)8-10-23-12-11-20-5-2/h18H,4-17H2,1-3H3/q-1 |
Clave InChI |
GUZPHGXPOSTHQV-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCCOP([O-])OC(CCOCCOCC)COCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


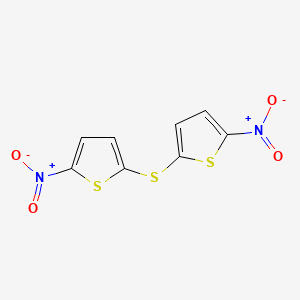
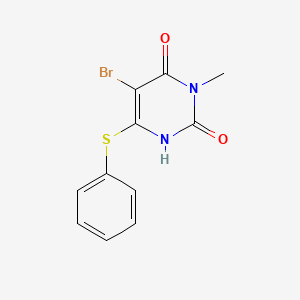
![1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14427631.png)
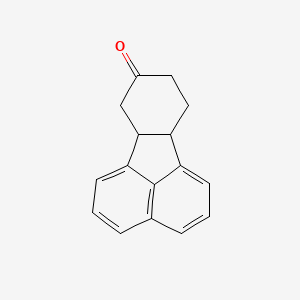
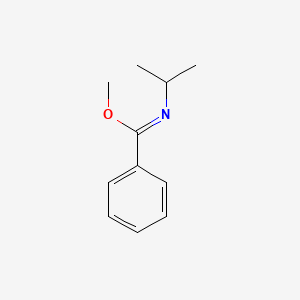
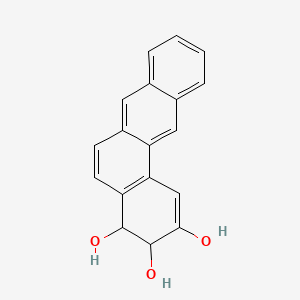
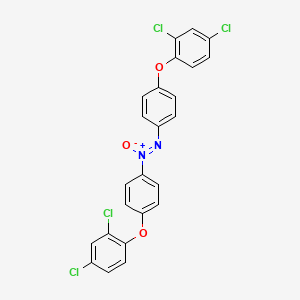

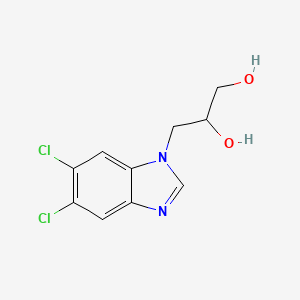
![2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile](/img/structure/B14427666.png)
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)
![2,4-Dichloro-1-[(octan-2-yl)oxy]benzene](/img/structure/B14427672.png)
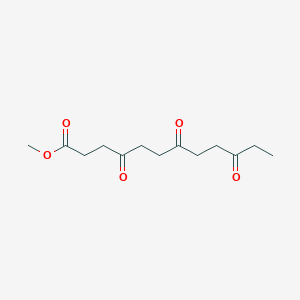
![3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427688.png)
